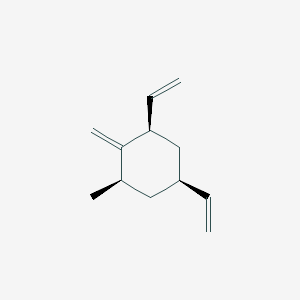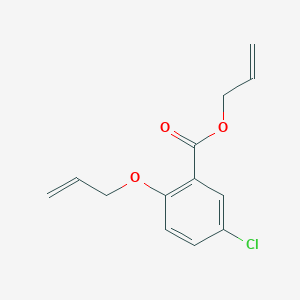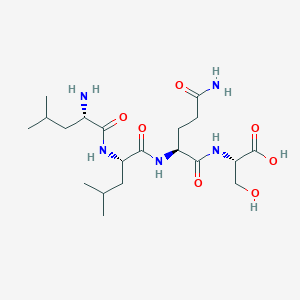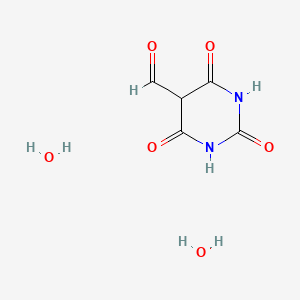
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane is a chiral organic compound with a unique structure characterized by multiple double bonds and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane typically involves the hydrovinylation of nopadiene, catalyzed by a cationic ruthenium complex. The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity . The structure is fully characterized by 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra, optical rotation, and combustion analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and elastomers.
Mechanism of Action
The mechanism by which (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in catalysis and material science .
Properties
CAS No. |
828937-40-2 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1R,3R,5S)-1,5-bis(ethenyl)-3-methyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)12(6-2)8-11/h5-6,9,11-12H,1-2,4,7-8H2,3H3/t9-,11+,12+/m1/s1 |
InChI Key |
ZXXPVGVXFJQSEU-USWWRNFRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C[C@@H](C1=C)C=C)C=C |
Canonical SMILES |
CC1CC(CC(C1=C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)


![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)

![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)

